Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C10H15N3O2 and a molecular weight of 209.25 g/mol . This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like chloroform under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its triazolopyridine core is a versatile scaffold that can be modified to enhance its properties for various applications .
Biological Activity
Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS No. 2060020-33-7) is a compound belonging to the class of triazolo-pyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.25 g/mol
- CAS Number : 2060020-33-7
The structure of the compound includes a triazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts:
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. A series of derivatives were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). Notably:
- IC50 Values : Some derivatives exhibited IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating significant potency compared to standard treatments like Cisplatin .
- Mechanism of Action : The presence of specific functional groups (e.g., methoxy substituents) appears to enhance the antitumor efficacy by improving solubility and cellular uptake.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Triazole derivatives have been reported for their broad-spectrum antibacterial properties:
- Activity Spectrum : Compounds derived from triazolo-pyridines have demonstrated effectiveness against various bacterial strains, suggesting potential for development as new antibiotics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves one-pot reactions that yield high purity compounds. The structure-activity relationship studies indicate that modifications at specific positions on the triazole or pyridine rings can significantly affect biological activity.
Case Studies
- Antitumor Efficacy Study :
- Antimicrobial Evaluation :
Data Tables
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-3-8-11-12-9-5-4-7(6-13(8)9)10(14)15-2/h7H,3-6H2,1-2H3 |
InChI Key |
UWOVWKDSVVPGNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1CC(CC2)C(=O)OC |
Origin of Product |
United States |
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